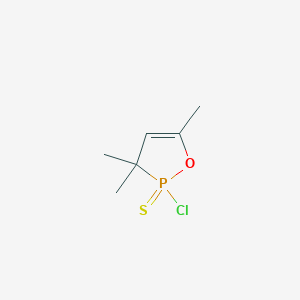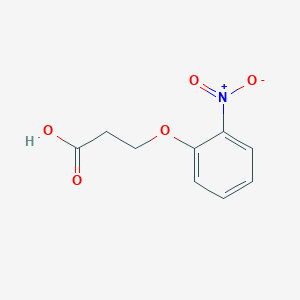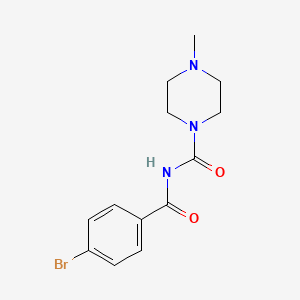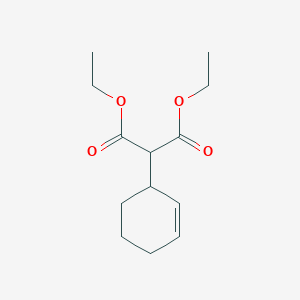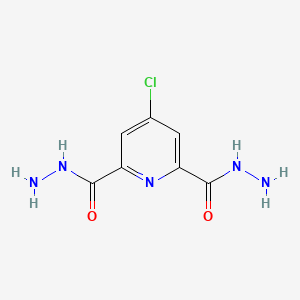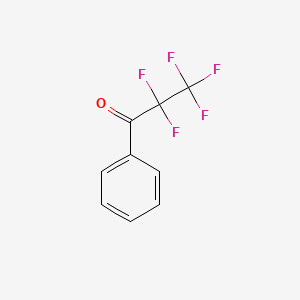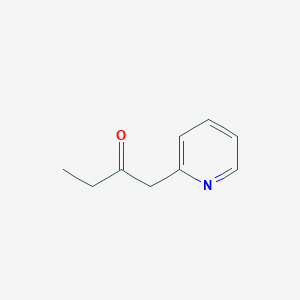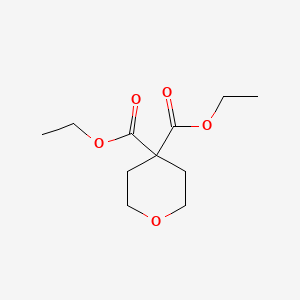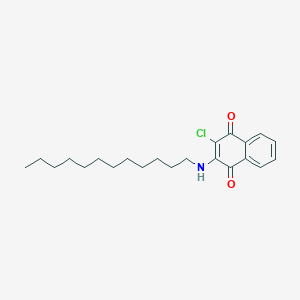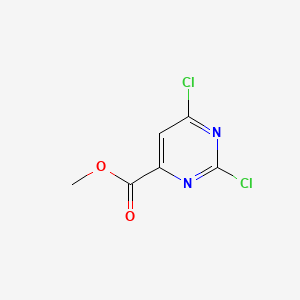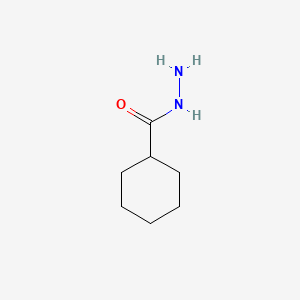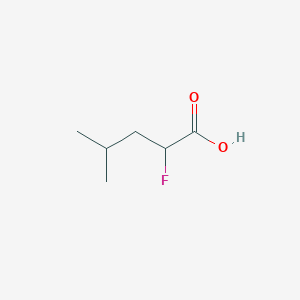
2-Fluoro-4-methylpentanoic acid
Descripción general
Descripción
2-Fluoro-4-methylpentanoic acid is a compound with the molecular formula C6H11FO2 . It has a molecular weight of 134.15 g/mol . The IUPAC name for this compound is 2-fluoro-4-methylpentanoic acid .
Synthesis Analysis
The synthesis of 2-fluoro-4-methylpentanoic acid involves several steps. A study describes the polymerase-directed synthesis of 2′-fluoro modified DNA, using commercially available 2′-fluoronucleoside triphosphates . Another study discusses the silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids . For example, the fluorination of 2,2-dimethylpentanedioic acid provided 4-fluoro-4-methylpentanoic acid .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-methylpentanoic acid includes an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon . The InChIKey for this compound is XJSHQHONRQJNKY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-4-methylpentanoic acid include a molecular weight of 134.15 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass is 134.07430775 g/mol .Aplicaciones Científicas De Investigación
Analytical Chemistry
In the realm of analytical chemistry, methods have been developed to analyze derivatives of 2-Fluoro-4-methylpentanoic acid, such as 4-methylpentanoic acid, in wine and other alcoholic beverages. These methods involve solid phase extraction and derivatization followed by gas chromatography-mass spectrometry, indicating the use of these compounds as markers or components in complex mixtures (Gracia-Moreno et al., 2015).
Radiopharmaceutical Development
2-Fluoro-4-methylpentanoic acid derivatives, such as (2S,4S)-2-[18F]fluoro-4-(phosphonomethyl)pentanedioic acid, have been studied for their potential in clinical PET studies, particularly in the diagnosis and staging of prostate cancer. This highlights the compound's relevance in developing sensitive analytical methods for characterizing radiopharmaceuticals (Graham et al., 2013).
Tumor Imaging in Medical Diagnosis
Furthermore, derivatives like 2-amino-5-[(18)F]fluoro-2-methylpentanoic acid have been developed for brain tumor imaging. These derivatives show promise in entering cells via system L amino acid transporters and have potential applications in tumor imaging due to their ability to traverse the blood-brain barrier more effectively due to their longer alkyl side chains (Bouhlel et al., 2015).
Propiedades
IUPAC Name |
2-fluoro-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSHQHONRQJNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methylpentanoic acid | |
CAS RN |
6087-17-8 | |
| Record name | NSC84356 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluoro-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



